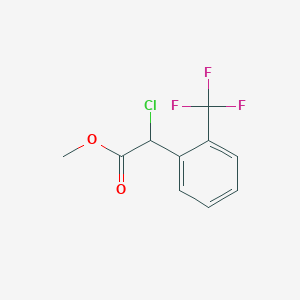

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate

CAS No.: 1250584-13-4

Cat. No.: VC6499587

Molecular Formula: C10H8ClF3O2

Molecular Weight: 252.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250584-13-4 |

|---|---|

| Molecular Formula | C10H8ClF3O2 |

| Molecular Weight | 252.62 |

| IUPAC Name | methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate |

| Standard InChI | InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3 |

| Standard InChI Key | MIHZHARLDBUUOS-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC=CC=C1C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate belongs to the class of aromatic acetates, distinguished by a phenyl ring substituted with a trifluoromethyl group at the second position and a chlorinated acetamide moiety. The IUPAC name, methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate, reflects its ester functional group (), chlorine atom, and trifluoromethyl () substituent .

Table 1: Key Chemical Identifiers

The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, traits highly sought after in drug design . The chlorine atom at the alpha position of the acetate group introduces steric and electronic effects that influence reactivity in substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate likely involves multi-step organic reactions. A plausible route includes:

-

Friedel-Crafts Acylation: Introduction of the acetyl group to 2-(trifluoromethyl)benzene using acetyl chloride and a Lewis acid catalyst.

-

Chlorination: Alpha-chlorination of the intermediate ketone using reagents like sulfuryl chloride ().

-

Esterification: Reaction with methanol in the presence of an acid catalyst to form the methyl ester .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 0–5°C |

| 2 | Alpha-Chlorination | SO₂Cl₂, Radical Initiator |

| 3 | Esterification | Methanol, H₂SO₄, Reflux |

Industrial Production Challenges

Scale-up production faces hurdles such as controlling regioselectivity during chlorination and minimizing byproducts from the electron-withdrawing trifluoromethyl group . Advances in flow chemistry or enzymatic catalysis could improve yields and purity.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s trifluoromethyl group is a common motif in FDA-approved drugs, including antidepressants and antivirals. Its structure serves as a precursor for:

-

Protease Inhibitors: Modulating enzyme active sites via halogen bonding .

-

Anticancer Agents: Enhancing bioavailability through fluorine’s electronegativity.

Agrochemical Development

In agrochemistry, the chloro-trifluoromethylphenyl moiety is integral to herbicides and pesticides. For example, analogs of this compound disrupt plant acetyl-CoA carboxylase, a target for weed control .

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use personal protective equipment (PPE) |

| H315 | Causes skin irritation | Avoid direct contact; wear gloves |

Future Directions and Research Gaps

While methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate shows promise, critical gaps remain:

-

Toxicological Studies: Long-term ecotoxicology data are needed to assess environmental impact.

-

Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

-

Application Expansion: Exploring roles in materials science, such as liquid crystals or polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume